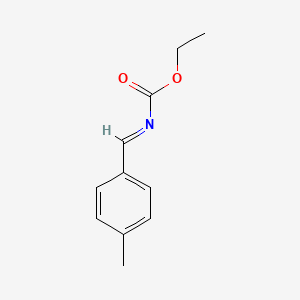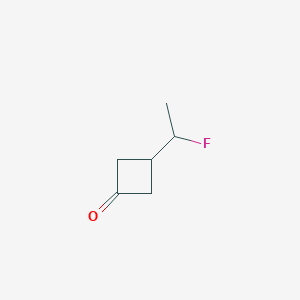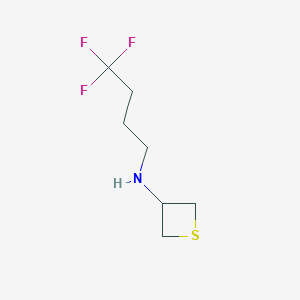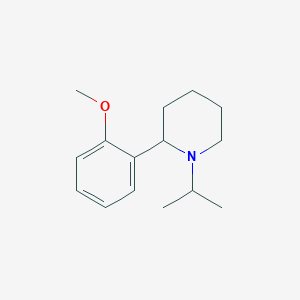
Ethyl 4-methylbenzylidenecarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-methylbenzylidenecarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-methylbenzylidenecarbamate typically involves the reaction of 4-methylbenzylideneamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of Ethyl4-methylbenzylidenecarbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl4-methylbenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of Ethyl4-methylbenzylidenecarbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methylbenzylamine.
Substitution: Ethyl4-methylbenzylidenecarbamate derivatives.
Aplicaciones Científicas De Investigación
Ethyl4-methylbenzylidenecarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: Ethyl4-methylbenzylidenecarbamate is used in the production of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl4-methylbenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Ethyl4-methylbenzylidenecarbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Known for its use in the production of alcoholic beverages and its potential carcinogenic effects.
Methyl carbamate: Used as a pesticide and in the synthesis of pharmaceuticals.
Propyl carbamate: Utilized in the production of polymers and as a chemical intermediate.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl (NE)-N-[(4-methylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)12-8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b12-8+ |
Clave InChI |
OYDYQBNVCMOJRE-XYOKQWHBSA-N |
SMILES isomérico |
CCOC(=O)/N=C/C1=CC=C(C=C1)C |
SMILES canónico |
CCOC(=O)N=CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)

![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)



![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)
![Tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13002715.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13002730.png)
